Caspase-9 Inhibitor III(Ac-LEHD-CMK)

Descripción

BenchChem offers high-quality Caspase-9 Inhibitor III(Ac-LEHD-CMK) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Caspase-9 Inhibitor III(Ac-LEHD-CMK) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

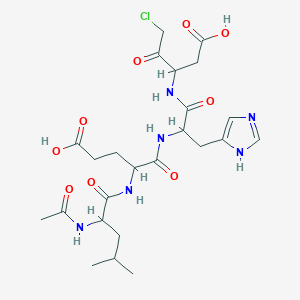

IUPAC Name |

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRLQUNMFYXVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Ac-LEHD-CMK Mechanism of Action in Intrinsic Apoptosis

Executive Summary

Ac-LEHD-CMK (N-acetyl-Leu-Glu-His-Asp-chloromethylketone) is a cell-permeable, irreversible inhibitor designed to target Caspase-9 , the initiator caspase of the intrinsic (mitochondrial) apoptosis pathway. By covalently binding to the catalytic cysteine residue within the enzyme's active site, it prevents the processing of downstream executioner caspases (Caspase-3/7), effectively arresting the apoptotic cascade at the apoptosome level.

This guide details the molecular mechanism, pathway integration, and validated experimental protocols for using Ac-LEHD-CMK in research, with a critical focus on specificity and dose-dependent kinetics.

Molecular Mechanism of Action[1][2][3]

Chemical Architecture

The efficacy of Ac-LEHD-CMK relies on a tripartite structure, each component serving a distinct kinetic function:

-

N-terminal Acetyl (Ac) Group: Enhances cellular permeability and stability by protecting the peptide from aminopeptidase degradation.

-

Recognition Sequence (LEHD): The tetrapeptide Leu-Glu-His-Asp mimics the endogenous substrate cleavage site of Caspase-9. The Histidine (H) at the P2 position and Aspartic Acid (D) at the P1 position are critical for docking into the S2 and S1 pockets of the Caspase-9 active site.

-

Warhead (CMK - Chloromethylketone): An electrophilic trap. Unlike reversible aldehyde (CHO) inhibitors, the CMK group acts as an irreversible alkylating agent.

Covalent Modification

Upon binding to the substrate pocket, the chloromethylketone group is positioned in immediate proximity to the catalytic Cysteine 287 (Cys287) of human Caspase-9.

-

Nucleophilic Attack: The thiolate anion (-S⁻) of Cys287 attacks the methylene carbon of the chloromethylketone.

-

Chloride Displacement: The chloride ion is displaced as a leaving group.

-

Thioether Bond Formation: A stable, covalent thioether bond forms between the inhibitor and the enzyme, permanently disabling the catalytic dyad.

Figure 1: The electrophilic CMK warhead alkylates the catalytic Cys287, permanently silencing Caspase-9 activity.

Pathway Integration: The Intrinsic Apoptosis Blockade

Ac-LEHD-CMK specifically intercepts the apoptotic signal after mitochondrial outer membrane permeabilization (MOMP) but before the execution phase.

The Signaling Cascade

-

Stimulus: Cellular stress (DNA damage, oxidative stress) triggers BH3-only proteins.

-

Mitochondrial Release: BAX/BAK pores release Cytochrome c into the cytosol.[1]

-

Apoptosome Assembly: Cytochrome c binds Apaf-1, inducing conformational changes that recruit Pro-Caspase-9.

-

Inhibition Point: Ac-LEHD-CMK binds active Caspase-9 within the apoptosome, preventing it from cleaving Pro-Caspase-3 and Pro-Caspase-7.

Figure 2: Ac-LEHD-CMK acts at the apoptosome level, preventing the amplification of the death signal to executioner caspases.[2]

Experimental Protocol: Cell-Based Inhibition Assay

Objective: To validate the dependence of an apoptotic phenotype on Caspase-9 activity.

Reagents & Preparation

-

Stock Solution: Dissolve Ac-LEHD-CMK in high-grade DMSO to 20 mM. Store at -20°C in aliquots to avoid freeze-thaw cycles.

-

Working Solution: Dilute in culture media immediately prior to use.

-

Control: Z-FA-FMK (Negative Control Inhibitor) or vehicle (DMSO) control.

Step-by-Step Workflow

-

Seeding: Seed cells (e.g., HeLa, Jurkat) at

cells/mL in 6-well plates. Incubate overnight. -

Pre-treatment (Critical):

-

Add Ac-LEHD-CMK to experimental wells.

-

Concentration: Titrate between 10 µM – 50 µM . (Note: >50 µM increases risk of off-target inhibition of Caspase-8).

-

Incubation: Incubate for 1–2 hours at 37°C before adding the apoptotic inducer. This ensures the inhibitor permeates the membrane and saturates intracellular Caspase-9 prior to activation.

-

-

Induction: Treat cells with an intrinsic apoptosis inducer (e.g., Staurosporine 1 µM or Etoposide 50 µM).

-

Incubation: Co-incubate for 6–24 hours depending on the inducer kinetics.

-

Analysis:

-

Western Blot: Lysate analysis for cleaved Caspase-3 (should be reduced in treated cells) and cleaved PARP.

-

Flow Cytometry: Annexin V/PI staining to quantify reduction in apoptotic population.

-

Figure 3: Pre-treatment is essential to ensure the inhibitor is present at the active site before the apoptosome forms.

Data Interpretation & Specificity Profile

While Ac-LEHD-CMK is "selective" for Caspase-9, it is not absolute. High concentrations will inhibit other caspases.

Comparative Inhibitor Profile

The following table summarizes the specificity of Ac-LEHD-CMK relative to other common inhibitors.

| Inhibitor | Primary Target | Sequence Origin | Cross-Reactivity (High Dose) |

| Ac-LEHD-CMK | Caspase-9 | Substrate P4-P1 | Caspase-8, Caspase-10, Caspase-4/5 |

| Z-IETD-FMK | Caspase-8 | Pro-caspase-8 cleavage site | Caspase-6, Granzyme B |

| Z-DEVD-FMK | Caspase-3/7 | PARP cleavage site | Caspase-8, Caspase-10 |

| Z-VAD-FMK | Pan-Caspase | General | Cathepsins (rarely), Calpains |

Critical Troubleshooting

-

Incomplete Inhibition: If 50 µM Ac-LEHD-CMK fails to block apoptosis, the pathway may be Type I (extrinsic dominant) or caspase-independent (e.g., AIF-mediated).

-

Toxicity: CMK groups can be cytotoxic at high concentrations (>100 µM) due to non-specific alkylation of cellular thiols. Always run a "Drug Only" control.

-

Solubility: If precipitation occurs in media, ensure the DMSO stock is warm (37°C) before adding, and vortex immediately.

References

-

Inhibition of Caspase-9 Activity: Sodhi, R. K., et al. (2009). Protective effects of caspase-9 and poly(ADP-ribose) polymerase inhibitors on ischemia-reperfusion-induced myocardial injury.[3] Archives of Pharmacal Research. Link

-

Caspase-9 Structure & Function: Li, P., et al. (1997). Cytochrome c and dATP-dependent formation of Apaf-1/caspase-9 complex initiates an apoptotic protease cascade. Cell.[1][4][5][6] Link

-

Specificity Profiles of Caspase Inhibitors: McStay, G. P., et al. (2008). Caspase-9 recruitment to Apaf-1 is mediated by a specific binding interface. Journal of Biological Chemistry. Link

-

Peptide-CMK Mechanism: Thornberry, N. A., et al. (1994). A comparison of three different classes of inhibitors of interleukin 1 beta-converting enzyme. Biochemistry.[1][7] Link

-

Intrinsic Pathway Regulation: Bratton, S. B., & Salvesen, G. S. (2010). Regulation of the Apoptosome: Molecular Steps in the Death Pathways. Annual Review of Cell and Developmental Biology. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. editxor.com [editxor.com]

- 5. promegaconnections.com [promegaconnections.com]

- 6. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of enoyl–acyl carrier protein reductase (FabK) from Streptococcus pneumoniae reveals the binding mode of an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Guide to Drugging the Gatekeeper of Apoptosis: A Technical Deep Dive into Caspase-9 Inhibitor Discovery and Development

This guide provides an in-depth exploration of the discovery and development of Caspase-9 inhibitors, intended for researchers, scientists, and drug development professionals. We will dissect the strategic and technical considerations that underpin the design of potent and selective inhibitors, moving from the fundamental biology of Caspase-9 to the preclinical validation of candidate molecules.

Section 1: Caspase-9 - A Pivotal Node in the Apoptotic Orchestra

Caspase-9, a member of the cysteine-aspartic protease family, stands as a critical initiator of the intrinsic apoptotic pathway.[1] This pathway is a primary response to a variety of cellular stresses, including DNA damage and developmental cues.[2] Dysregulation of this pathway is a hallmark of numerous pathologies, ranging from neurodegenerative diseases to cancer, making Caspase-9 a compelling therapeutic target.[2][3]

The Intrinsic Apoptotic Pathway and Caspase-9 Activation

The activation of Caspase-9 is a tightly regulated process initiated by intracellular stress signals.[4] These signals converge on the mitochondria, leading to the release of cytochrome c into the cytosol.[5][6] Cytochrome c then binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering a conformational change that promotes the assembly of a large, wheel-like protein complex known as the apoptosome.[6][7] Pro-caspase-9, the inactive zymogen form of the enzyme, is recruited to the apoptosome via its caspase activation and recruitment domain (CARD).[2][5] This proximity-induced dimerization on the apoptosome platform is the key activation step, leading to the autocatalytic cleavage and activation of Caspase-9.[2][5] Once active, Caspase-9 proceeds to cleave and activate downstream effector caspases, such as Caspase-3 and -7, which then execute the final stages of apoptosis by dismantling the cell.[6][8]

Diagram: Caspase-9 Activation in the Intrinsic Apoptotic Pathway

Caption: The intrinsic apoptotic pathway leading to Caspase-9 activation.

Section 2: Strategies for Inhibiting Caspase-9

The development of Caspase-9 inhibitors has explored several avenues, each with its own set of advantages and challenges. The primary strategies can be broadly categorized into active site-directed and allosteric inhibition.

Active Site-Directed Inhibitors

The most common approach to Caspase-9 inhibition involves targeting the enzyme's active site. These inhibitors are typically designed to mimic the natural tetrapeptide recognition motif of Caspase-9, which is Leu-Glu-His-Asp (LEHD).[4][9]

-

Peptide-Based Inhibitors: Early efforts in Caspase-9 inhibitor development focused on peptide-based molecules. A prominent example is Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethyl Ketone).[4] This cell-permeable, irreversible inhibitor utilizes the LEHD sequence for specific recognition and a fluoromethyl ketone (FMK) moiety that forms a covalent bond with the catalytic cysteine residue in the active site, leading to permanent inactivation.[4][10] While potent and specific in research settings, peptide-based inhibitors often face challenges in clinical development due to poor bioavailability and metabolic instability.[3]

-

Small Molecule Inhibitors: To overcome the limitations of peptide inhibitors, the focus has shifted towards the discovery of non-peptidic small molecules.[1] These compounds offer the potential for improved pharmacokinetic properties. High-throughput screening (HTS) of chemical libraries is a common strategy to identify novel small molecule scaffolds that can bind to the active site of Caspase-9.[11]

Allosteric Inhibition: A Paradigm of Specificity

Allosteric inhibition presents a more nuanced and potentially more specific approach to modulating Caspase-9 activity. Instead of directly blocking the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that renders the active site non-functional.[1][12]

A key allosteric regulatory site in caspases is the dimer interface.[12][13] For Caspase-9, preventing its dimerization on the apoptosome is a viable strategy for inhibition.[14] The X-linked inhibitor of apoptosis protein (XIAP) is a natural inhibitor that employs this mechanism. Its BIR3 domain binds to the dimerization interface of Caspase-9, preventing the formation of the active dimeric complex.[12][14] This natural precedent has inspired the development of synthetic molecules that target this allosteric site.[14] The advantage of this approach lies in the potential for high specificity, as the dimer interface of Caspase-9 is distinct from that of other caspases.[12][14]

Diagram: Workflow for Caspase-9 Inhibitor Discovery

Caption: A generalized workflow for the discovery of Caspase-9 inhibitors.

Section 3: The Experimental Toolkit for Inhibitor Characterization

A robust and multi-faceted experimental approach is essential for the discovery and validation of Caspase-9 inhibitors. This involves a tiered screening cascade, starting with high-throughput biochemical assays and progressing to more complex cell-based and in vivo models.

High-Throughput Screening (HTS) Assays

The initial step in identifying novel Caspase-9 inhibitors is often a high-throughput screen of large chemical libraries. These assays are designed to be rapid, cost-effective, and amenable to automation.

Protocol: Fluorometric Caspase-9 Activity Assay

This assay measures the activity of Caspase-9 by detecting the cleavage of a fluorogenic substrate.[15]

-

Reagent Preparation:

-

Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), a reducing agent (e.g., DTT), and a chelating agent (e.g., EDTA).

-

Prepare the Caspase-9 substrate, Ac-LEHD-AFC (Acetyl-Leu-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin), at a working concentration.

-

Prepare purified, active Caspase-9 enzyme.

-

-

Assay Procedure:

-

In a 96-well or 384-well microplate, add the test compounds at various concentrations.

-

Add the purified Caspase-9 enzyme to each well.

-

Initiate the reaction by adding the Ac-LEHD-AFC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[15]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Table: Comparison of HTS Assay Formats for Caspase-9

| Assay Type | Principle | Advantages | Disadvantages |

| Fluorometric | Cleavage of a fluorogenic substrate (e.g., Ac-LEHD-AFC) releases a fluorescent molecule.[15] | High sensitivity, wide dynamic range. | Potential for interference from fluorescent compounds. |

| Colorimetric | Cleavage of a chromogenic substrate (e.g., Ac-LEHD-pNA) releases a colored molecule (p-nitroaniline).[16][17] | Simple, inexpensive, does not require a specialized fluorescence reader. | Lower sensitivity compared to fluorometric assays. |

Biophysical Assays for Mechanism of Action

Once hits are identified from the HTS, biophysical assays are employed to confirm direct binding to Caspase-9 and to elucidate the mechanism of inhibition.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for measuring the real-time binding kinetics of an inhibitor to its target protein.

-

Immobilization:

-

Immobilize purified Caspase-9 onto the surface of an SPR sensor chip.

-

-

Binding Analysis:

-

Flow a series of concentrations of the inhibitor over the sensor chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the amount of bound inhibitor.

-

-

Data Analysis:

-

From the association and dissociation curves, calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

-

Cell-Based Assays for Cellular Potency and Selectivity

The ultimate test of a Caspase-9 inhibitor's utility is its ability to function in a cellular context. Cell-based assays are crucial for determining cellular potency, selectivity, and the ability to prevent apoptosis.

Protocol: Cell-Based Caspase-9 Activity Assay

This assay measures the activity of Caspase-9 within cells that have been induced to undergo apoptosis.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., Jurkat cells).

-

Pre-treat the cells with various concentrations of the Caspase-9 inhibitor.

-

Induce apoptosis using a known stimulus (e.g., staurosporine, etoposide).

-

-

Cell Lysis and Assay:

-

Lyse the cells to release the intracellular contents.

-

Perform a fluorometric or colorimetric Caspase-9 activity assay on the cell lysates as described in Section 3.1.

-

-

Data Analysis:

-

Determine the EC50 value (the effective concentration of the inhibitor that reduces Caspase-9 activity by 50% in cells).

-

Protocol: Cell Viability and Apoptosis Assays

To confirm that the inhibition of Caspase-9 translates to a functional outcome, cell viability and apoptosis assays are performed.

-

Cell Treatment:

-

Treat cells with an apoptosis-inducing agent in the presence or absence of the Caspase-9 inhibitor.

-

-

Viability Assessment:

-

Measure cell viability using assays such as MTT or CellTiter-Glo.

-

-

Apoptosis Assessment:

-

Quantify apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of downstream effector caspases (Caspase-3/7).

-

Section 4: The Path Forward and Clinical Landscape

Despite the clear rationale for targeting Caspase-9, the clinical development of selective inhibitors has been challenging.[18][19] Many early-generation caspase inhibitors were broad-spectrum and lacked the specificity required for therapeutic use, leading to off-target effects.[3] For instance, the pan-caspase inhibitor Emricasan (IDN-6556) entered clinical trials for various liver diseases but did not meet its primary efficacy endpoints.[18][19]

The future of Caspase-9 inhibitor development lies in the discovery of highly selective, potent, and bioavailable molecules. A deeper understanding of the allosteric regulation of Caspase-9 and the application of structure-based drug design will be instrumental in achieving this goal. The development of isoform-specific inhibitors, such as those that can distinguish between Caspase-9a and the anti-apoptotic Caspase-9b, may also offer new therapeutic avenues.[5] As our understanding of the multifaceted roles of Caspase-9 in both health and disease continues to grow, so too will the opportunities for the development of novel and effective therapies.[18][20]

References

-

Avrutsky, M. & Troy, C. M. (2021). Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease. Frontiers in Pharmacology, 12, 696359. [Link]

-

Li, J., & Yuan, J. (2017). Caspase-9: structure, mechanisms and clinical application. Oncotarget, 8(16), 27697–27709. [Link]

-

Wikipedia. (n.d.). Caspase-9. In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Singh, S., Singh, T. G., & Sharma, N. (2022). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. Current Neuropharmacology, 20(1), 169–185. [Link]

-

Avrutsky, M., & Troy, C. M. (2021). Caspase-9 activation, cleavage substrates, and cellular functions. [Diagram]. ResearchGate. [Link]

-

Zivic, D., et al. (2011). Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro. Croatian Medical Journal, 52(3), 360-368. [Link]

-

García-Calvo, M., et al. (2002). Small molecule inhibitors of Apaf-1-related caspase-3/-9 activation that control mitochondrial-dependent apoptosis. The Journal of biological chemistry, 277(47), 44787–44795. [Link]

-

Hardy, J. A., et al. (2015). Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface. Scientific reports, 5, 12645. [Link]

-

Li, J., & Yuan, J. (2017). Caspase-9: structure, mechanisms and clinical application. Oncotarget, 8(16), 27697–27709. [Link]

-

Biocompare. (n.d.). Caspase 9 Inhibitors. Biocompare. [Link]

-

Li, J., & Yuan, J. (2017). Caspase-9: structure, mechanisms and clinical application. Semantic Scholar. [Link]

-

Hardy, J. A., et al. (2004). A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening. Cell, 116(4), 587-597. [Link]

-

Thornberry, N. A., et al. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. The Journal of biological chemistry, 273(49), 32677–32685. [Link]

-

BosterBio. (n.d.). Caspase 9 Colorimetric Cell-Based ELISA Kit. BosterBio. [Link]

-

MBL. (n.d.). Caspase-9 inhibitor Z-LEHD-FMK. Medical & Biological Laboratories Co., Ltd. [Link]

-

Vaxine Pty Ltd. (2024). Peptide-Based Anti-PCSK9 Product for Long-Lasting Management of Hypercholesterolemia. Preprints.org. [Link]

-

Avrutsky, M. & Troy, C. M. (2021). Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease. PMC. [Link]

-

Wilson, K. P., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Differentiation, 28(10), 2825–2827. [Link]

-

Ozoren, N., et al. (2000). The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand. Cancer research, 60(22), 6259–6265. [Link]

-

Hardy, J. A., et al. (2004). Discovery of an allosteric site in the caspases. Proceedings of the National Academy of Sciences of the United States of America, 101(34), 12461–12466. [Link]

-

Scheer, J. M., et al. (2006). A common allosteric site and mechanism in caspases. Proceedings of the National Academy of Sciences of the United States of America, 103(20), 7595–7600. [Link]

-

Elabscience. (n.d.). Caspase 9 Activity Assay Kit(Colorimetric Method). Elabscience. [Link]

-

Ghorbani, N., et al. (2024). The concealed side of caspases: beyond a killer of cells. Cell Death & Disease, 15(1), 3. [Link]

-

Chen, Y. L., et al. (2023). Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity. Journal for ImmunoTherapy of Cancer, 11(12), e007621. [Link]

Sources

- 1. caspase-9 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Caspase-9 - Wikipedia [en.wikipedia.org]

- 6. What are caspase 9 activators and how do they work? [synapse.patsnap.com]

- 7. Small molecule inhibitors of Apaf-1-related caspase- 3/-9 activation that control mitochondrial-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mbl-chinawide.cn [mbl-chinawide.cn]

- 10. rndsystems.com [rndsystems.com]

- 11. A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. pnas.org [pnas.org]

- 14. Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Caspase 9 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 18. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 19. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The concealed side of caspases: beyond a killer of cells - PMC [pmc.ncbi.nlm.nih.gov]

Ac-LEHD-CMK: A Precision Tool for Dissecting the Intrinsic Apoptotic Pathway

Executive Summary

Ac-LEHD-CMK (N-Acetyl-Leu-Glu-His-Asp-Chloromethylketone) is a cell-permeable, irreversible inhibitor of Caspase-9 , the initiator caspase of the intrinsic (mitochondrial) apoptotic pathway. Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK) which blunt all apoptotic signaling, Ac-LEHD-CMK allows researchers to selectively blockade mitochondrial-driven death signaling while leaving extrinsic (death receptor) pathways largely intact. This guide outlines the mechanistic basis, experimental protocols, and critical validation steps required to use Ac-LEHD-CMK effectively in cell biology and drug discovery research.

Mechanistic Foundation

The Target: Caspase-9 and the Intrinsic Pathway

Apoptosis is executed via two primary signaling axes: the extrinsic pathway (death receptor-mediated) and the intrinsic pathway (mitochondrial-mediated).[1] Caspase-9 is the apical initiator of the intrinsic pathway. Upon cellular stress (DNA damage, oxidative stress), mitochondria release Cytochrome c , which binds to Apaf-1 (Apoptotic protease activating factor-1).[2] This complex recruits Pro-caspase-9 to form the Apoptosome , leading to Caspase-9 activation and subsequent cleavage of executioner Caspase-3/7.

Chemical Logic of Ac-LEHD-CMK

The inhibitor is designed with three functional components:

-

Ac (Acetyl Group): N-terminal capping group that enhances stability and cell permeability compared to free peptides.

-

LEHD (Leu-Glu-His-Asp): The tetrapeptide sequence that mimics the specific substrate recognition motif of Caspase-9. This ensures the molecule docks preferentially into the Caspase-9 active site.

-

CMK (Chloromethylketone): The "warhead." This electrophilic group acts as a suicide substrate. Once the LEHD motif guides the molecule to the active site, the CMK group reacts with the catalytic cysteine residue (Cys287 in human Caspase-9), forming a covalent thioether bond. This irreversibly inactivates the enzyme.

Figure 1: Mechanism of Action.[3] Ac-LEHD-CMK selectively blocks the intrinsic cascade at the post-mitochondrial level.

Technical Specifications

| Parameter | Specification |

| Molecular Weight | ~650-700 Da (varies slightly by salt form) |

| Solubility | Soluble in DMSO (>10 mM). Insoluble in water. |

| Appearance | White to off-white lyophilized powder. |

| Storage (Powder) | -20°C, desiccated. Stable for >1 year. |

| Storage (Solution) | -20°C or -80°C. Avoid freeze-thaw cycles. Stable for ~3-6 months. |

| Specificity | High for Caspase-9.[1][4] Potential cross-reactivity with Caspase-4/5 and Cathepsin B at high concentrations (>50 µM). |

Experimental Protocol: Inhibition of Apoptosis[5][6][7][8]

Reconstitution

Critical Step: Do not attempt to dissolve directly in aqueous buffer (PBS/Media).

-

Bring the vial to room temperature before opening to prevent moisture condensation.

-

Dissolve powder in high-grade (anhydrous) DMSO to create a 10 mM or 20 mM Stock Solution .

-

Vortex until completely dissolved.

-

Aliquot into small volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Cell Treatment Workflow

To effectively inhibit apoptosis, the inhibitor must be present before the caspase activation cascade begins.

Step-by-Step:

-

Seed Cells: Plate cells (e.g., HeLa, Jurkat, HCT116) and allow them to adhere/equilibrate (usually 12-24 hours).

-

Pre-treatment:

-

Dilute the DMSO stock into pre-warmed culture media.

-

Typical Working Concentration: 20 µM – 50 µM.

-

Note: Maintain DMSO concentration < 0.5% (optimally < 0.1%) to avoid solvent toxicity.

-

Add media containing Ac-LEHD-CMK to cells.

-

Incubate: 30 minutes to 1 hour at 37°C.

-

-

Induction:

-

Add the apoptotic stimulus (e.g., Staurosporine, Etoposide) directly to the media containing the inhibitor. Do not wash out the inhibitor.

-

-

Assay: Harvest cells at the appropriate time point (e.g., 6h, 12h, 24h) for analysis.

Figure 2: Experimental Timeline. Pre-incubation is essential for intracellular accumulation prior to caspase activation.

Validation & Data Interpretation

Trustworthy research requires self-validating protocols. Simply adding the inhibitor is not enough; you must prove it worked.

Western Blotting (The Gold Standard)

-

Target: Caspase-3 Cleavage.[2]

-

Rationale: Caspase-9 activates Caspase-3.[2] If Ac-LEHD-CMK is effective, you should see a reduction in the cleaved (active) p17/p19 fragments of Caspase-3 compared to the "Inducer Only" control.

-

Expected Result:

-

Control: No Cleaved Caspase-3.

-

Inducer: Strong Cleaved Caspase-3 band.

-

Inducer + Ac-LEHD-CMK: Weak or absent Cleaved Caspase-3 band.

-

Colorimetric/Fluorometric Activity Assays

-

Method: Lyse cells and incubate lysate with a Caspase-9 substrate (e.g., Ac-LEHD-pNA).

-

Note: Since Ac-LEHD-CMK is irreversible, it binds the enzyme in the cell. However, if you add it during the lysis step (ex vivo), it may artifactually inhibit the enzyme. The most rigorous test is treating live cells, then washing (if reversible) or lysing and checking downstream activity (Caspase-3).

Flow Cytometry (Annexin V / PI)[6]

-

Observation: Reduction in the Annexin V+/PI- (early apoptotic) population.

-

Caveat: Caspase inhibition often blocks the morphological features of apoptosis and DNA fragmentation but may not prevent cell death entirely (cells may shift to necrosis or "caspase-independent cell death").

Critical Analysis & Troubleshooting

Specificity and Off-Target Effects

While Ac-LEHD-CMK is optimized for Caspase-9, peptide-based inhibitors are rarely 100% specific.

-

Cathepsins: The CMK warhead can alkylate cysteine proteases like Cathepsin B. If your apoptotic stimulus involves lysosomal permeabilization, use a specific Cathepsin inhibitor control.

-

Caspase-4/5: At high concentrations (>50-100 µM), cross-reactivity with inflammatory caspases (Caspase-4/5) may occur [1, 2].

-

Recommendation: Perform a dose-response curve (1, 10, 20, 50 µM). Use the lowest effective concentration to minimize off-target artifacts.

Stability

The chloromethylketone (CMK) group is reactive.

-

In Culture: It is stable for the duration of typical apoptosis assays (24-48h).

-

In Vivo: CMK inhibitors have short half-lives in vivo due to rapid clearance and reactivity with blood proteins. For animal studies, Q-VD-OPh (a broad-spectrum inhibitor with better stability) or specific genetic knockouts are often preferred, though Ac-LEHD-CMK is used in acute ischemia models via local perfusion [3].

Common Pitfalls

-

Precipitation: Adding the DMSO stock directly to cold media can cause the peptide to precipitate. Always add to warm media and mix immediately.

-

Timing: Adding the inhibitor after the stimulus (e.g., 2 hours post-staurosporine) is usually too late, as the caspase cascade acts rapidly once initiated.

References

-

BenchChem. (2025).[1][5] Z-LEHD-FMK: A Technical Guide to a Specific Caspase-9 Inhibitor. Retrieved from

-

MBL International. (2000). Caspase-9 inhibitor Z-LEHD-FMK Datasheet. Retrieved from

- Sodhi, R. K., et al. (2009). Protective effects of caspase-9 and poly(ADP-ribose) polymerase inhibitors on ischemia-reperfusion-induced myocardial injury. Archives of Pharmacal Research, 32(7), 1037-1043.

-

Garcia-Calvo, M., et al. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry, 273(49), 32608-32613.[6]

-

R&D Systems. Caspase-9 Inhibitor Z-LEHD-FMK Product Details. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Identification of proteasome and caspase inhibitors targeting SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mbl-chinawide.cn [mbl-chinawide.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the LEHD peptide sequence in caspase-9 recognition

Topic: Understanding the LEHD peptide sequence in caspase-9 recognition Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Mechanisms, Assay Development, and Specificity Challenges[1]

Executive Summary

The tetrapeptide sequence Leu-Glu-His-Asp (LEHD) represents the canonical substrate recognition motif for Caspase-9 , the apical initiator protease of the intrinsic apoptotic pathway.[1] While widely utilized in fluorogenic assays (e.g., Ac-LEHD-AFC) and irreversible inhibitors (e.g., Z-LEHD-FMK), the interaction between Caspase-9 and LEHD is structurally and kinetically distinct from executioner caspases.[1] Unlike Caspase-3, which possesses a pre-formed active site, Caspase-9 relies on an "induced conformation" mechanism driven by dimerization on the Apoptosome.[1]

This guide analyzes the structural basis of LEHD recognition, provides validated protocols for assaying Caspase-9 activity (including the critical "Kosmotropic Activation" technique), and addresses the often-overlooked specificity pitfalls regarding cross-reactivity with Caspase-8 and Caspase-4/5.

Molecular Mechanism of LEHD Recognition

The S1-S4 Substrate Specificity Pockets

Caspases recognize tetrapeptide sequences labeled P4-P3-P2-P1, which bind to corresponding pockets S4-S3-S2-S1 on the enzyme.[1] Cleavage occurs after the P1 Aspartate residue.

-

P1 (Aspartic Acid - D): The S1 pocket is highly conserved across all caspases, anchored by Arg-179 and Arg-341 (Caspase-1 numbering).[1] It strictly requires Aspartate.[1]

-

P2 (Histidine - H): The S2 pocket in Caspase-9 is relatively open but accommodates the bulky imidazole ring of Histidine.

-

P3 (Glutamic Acid - E): The S3 pocket is solvent-exposed and tolerates various residues, though Glutamic acid provides favorable electrostatic interactions.[1]

-

P4 (Leucine - L): The S4 pocket is the primary determinant of specificity for initiator caspases. In Caspase-9, this pocket is a large, hydrophobic cleft formed by Trp-340 and surrounding loops.[1] It preferentially binds bulky hydrophobic residues like Leucine or Isoleucine, distinguishing it from the small S4 pocket of Caspase-1 (which prefers Tyrosine/Tryptophan) or the Asp-preferring S4 pocket of Caspase-3.[1]

The "Induced Fit" Activation Model

Unlike Caspase-3, the active site of monomeric Caspase-9 is misaligned and catalytically incompetent. The loops forming the substrate groove (L2, L3, L4) are disordered.[1]

-

Monomeric State: The S1 and S4 pockets are malformed; LEHD cannot bind effectively.

-

Apoptosome Recruitment: Binding to Apaf-1 forces Caspase-9 dimerization.[2][3]

-

Active Dimer: Dimerization stabilizes the loop bundle, ordering the active site to accept the LEHD motif.

Figure 1: The "Induced Proximity" model.[1][4] Caspase-9 requires dimerization on the Apoptosome to stabilize the active site loops for LEHD recognition.

Diagnostic Applications: Assay Development

Kinetic Parameters of Ac-LEHD-AFC

When designing assays, it is critical to note that Caspase-9 is catalytically "slower" than executioner caspases.[1]

| Parameter | Value (Approx.) | Significance |

| ~50 - 100 | Relatively weak affinity compared to Casp-3/DEVD ( | |

| ~0.5 - 1.0 | Turnover number is low.[1] Assays require longer incubation times (1-2 hours).[1] | |

| ~ | Catalytic efficiency is moderate.[1] Sensitive detection requires fluorogenic (AFC/AMC) rather than colorimetric (pNA) readouts for low-abundance samples.[1] |

Protocol: The "Kosmotropic Activation" Trick

Context: Researchers often struggle to measure recombinant Caspase-9 activity because purified Caspase-9 (without Apaf-1) is a monomer and largely inactive.[1] Solution: Use a kosmotropic salt (Sodium Citrate) to force dimerization in vitro, mimicking the Apoptosome environment.[1]

Step-by-Step Methodology:

-

Buffer Preparation:

-

Base: 100 mM HEPES (pH 7.5).

-

Reductant: 10 mM DTT (Critical: Add fresh. Oxidized Cys-287 inactivates the enzyme).

-

Activator: 0.1 M - 1.0 M Sodium Citrate .[1] (Note: 10 mM is insufficient for purified enzyme; high ionic strength is needed to dehydrate the interface and force dimerization).

-

Stabilizer: 10% Sucrose or Glycerol.[1]

-

-

Enzyme Prep: Dilute recombinant Caspase-9 to 100-200 nM in the buffer.

-

Substrate Addition: Add Ac-LEHD-AFC to a final concentration of 100

(saturating conditions). -

Measurement: Monitor fluorescence (

) kinetically at 37°C.-

Validation: Activity should increase log-linearly with Citrate concentration up to ~0.8 M.[1]

-

Therapeutic & Inhibitory Applications: Specificity Challenges

The Z-LEHD-FMK Specificity Trap

The inhibitor Z-LEHD-FMK is marketed as a Caspase-9 specific inhibitor.[1][5] However, "specific" is relative.

-

Cross-Reactivity: LEHD-based compounds significantly inhibit Caspase-4 and Caspase-5 (Inflammatory caspases) and, at higher concentrations, Caspase-8 .[1]

-

Caspase-8 Pitfall: Caspase-8 prefers IETD but can cleave LEHD with surprising efficiency.[1] In some cell lines, "Caspase-9 activity" measured by LEHD cleavage is actually 30-50% Caspase-8 activity.[1]

Validating Caspase-9 Dependence

To claim Caspase-9 specificity, you must use a Subtraction Strategy .[1]

Protocol:

-

Total LEHD Activity: Measure Ac-LEHD-AFC cleavage in lysate.

-

Caspase-8 Exclusion: Pre-treat a parallel sample with Z-IETD-FMK (low concentration, ~1-5

).[1]-

Note: At low concentrations, IETD-FMK blocks Casp-8 but spares Casp-9.[1]

-

-

Calculation:

(Wait, this is standard inhibition. Better approach:)

Figure 2: Specificity Decision Tree. Essential for distinguishing Caspase-9 activity from Caspase-8 or -4/5 in complex lysates.[1]

References

-

Stennicke, H. R., et al. (2001).[1] "Caspase-9 can be activated without proteolytic processing." Nature, 399(6736): 549-557.[1] Link

-

Pop, C., et al. (2006).[1] "The apoptosome activates caspase-9 by dimerization."[2][3][4][7][8] Molecular Cell, 22(2): 269-278.[1] Link

-

Garcia-Calvo, M., et al. (1998).[1] "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry, 273(49): 32608-32613.[1] Link

-

McStay, G. P., et al. (2008).[1] "Caspase-9 activation by the apoptosome." Cell Death & Differentiation, 15: 322–331.[1] Link

-

Talanian, R. V., et al. (1997).[1] "Substrate specificities of caspase family proteases." Journal of Biological Chemistry, 272(15): 9677-9682.[1] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Caspase-9 - Wikipedia [en.wikipedia.org]

- 3. abbkine.com [abbkine.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The apoptosome activates caspase-9 by dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Ac-LEHD-CMK: A Mechanistic Probe for Interrogating the Mitochondrial Apoptosis Pathway

An In-Depth Technical Guide:

This guide provides a comprehensive technical overview of the caspase-9 inhibitor, N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid chloromethyl ketone (Ac-LEHD-CMK), and its application in studying the mitochondrial (intrinsic) pathway of apoptosis. We will delve into the core mechanism of this pathway, the specific role and biochemical action of Ac-LEHD-CMK, and provide validated experimental protocols for its use in a research setting.

The Intrinsic Pathway: A Mitochondrial Gatekeeper of Cell Fate

Programmed cell death, or apoptosis, is a fundamental process essential for tissue homeostasis and development.[1][2] The intrinsic pathway is a major route to apoptosis, governed by the mitochondria in response to cellular stress signals such as DNA damage, growth factor deprivation, or cytotoxic insults.[2][3]

The commitment step in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP). This event, tightly regulated by the Bcl-2 family of proteins, leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[1][3] The most critical of these is cytochrome c .[1][4][5]

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[4][6] This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, promoting its oligomerization into a heptameric, wheel-like protein complex known as the apoptosome .[4][6][7][8]

The apoptosome serves as the activation platform for the key initiator caspase of the intrinsic pathway: caspase-9 .[7] Procaspase-9, the inactive zymogen form, is recruited to the apoptosome via its Caspase Recruitment Domain (CARD), leading to its dimerization and subsequent activation through a mechanism of induced proximity.[9] Active caspase-9 then initiates a downstream proteolytic cascade by cleaving and activating executioner caspases, such as caspase-3 and caspase-7.[4][10][11] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]

Ac-LEHD-CMK: A Specific Inhibitor of Caspase-9

Ac-LEHD-CMK is a synthetic, cell-permeable tetrapeptide (Leu-Glu-His-Asp) that acts as a highly specific and irreversible inhibitor of caspase-9.[12][13][14]

-

Mechanism of Action: The peptide sequence LEHD mimics the cleavage site recognized by caspase-9 in its natural substrates. The C-terminal chloromethylketone (CMK) group is the key to its inhibitory action. This reactive group forms a covalent thioether bond with the cysteine residue in the active site of caspase-9, thereby irreversibly inactivating the enzyme.[15] This high specificity allows researchers to functionally dissect the role of caspase-9 from other caspases in the apoptotic cascade.

-

Causality in Experimental Design: The use of Ac-LEHD-CMK allows for the direct interrogation of caspase-9's role. If treatment with an apoptotic stimulus in the presence of Ac-LEHD-CMK prevents the activation of downstream effectors (like caspase-3) and abrogates cell death, it provides strong evidence that the observed apoptosis is dependent on the mitochondrial pathway proceeding through caspase-9.

Key Inhibitor Characteristics

| Property | Description | Source(s) |

| Full Name | N-acetyl-L-leucyl-L-α-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-histidinamide | [16] |

| Synonyms | Caspase-9 Inhibitor III | [12][13] |

| Target | Caspase-9 | [12][17] |

| Inhibition | Irreversible, covalent modification of the active site cysteine. | [15] |

| Formulation | Typically supplied as a solid powder (trifluoroacetate salt). | [14][16] |

| Solubility | Soluble in DMSO and water. | [12][16] |

| Working Conc. | Effective concentrations are context-dependent; ranges from 0.07-100 µM have been reported in various assays. | [12][16][17] |

A Note on Specificity and Off-Target Effects

While Ac-LEHD-CMK is highly selective for caspase-9, no inhibitor is perfectly specific.[18] At high concentrations, chloromethylketone-based inhibitors can potentially react with other cellular cysteine proteases. Therefore, it is critical to perform dose-response experiments to determine the minimal effective concentration. Furthermore, including a control peptide with a scrambled sequence but the same CMK group can help validate that the observed effects are due to specific caspase-9 inhibition and not non-specific toxicity of the reactive group.[15][19]

Experimental Protocols for Studying Ac-LEHD-CMK's Effects

To validate the inhibitory effect of Ac-LEHD-CMK on the mitochondrial pathway, a logical experimental workflow is required. This typically involves inducing apoptosis, treating with the inhibitor, and measuring caspase activity and downstream apoptotic markers.

Protocol 3.1: Caspase-9 Activity Assay (Colorimetric)

This protocol is designed to quantify caspase-9 activity in cell lysates by measuring the cleavage of a specific colorimetric substrate, LEHD-pNA (p-nitroanilide). This method provides a direct, quantitative measure of Ac-LEHD-CMK's inhibitory efficacy. The protocol is adapted from standard methodologies.[20]

A. Reagent Preparation

-

Cell Lysis Buffer: Prepare a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA). Store at 4°C. Add DTT fresh before use.

-

2X Reaction Buffer: Prepare a buffer containing 100 mM HEPES, pH 7.4, 20% Glycerol, 0.5 M DTT. Store at -20°C. Add DTT immediately before use.[20]

-

Substrate Stock (LEHD-pNA): Prepare a 4 mM stock solution of the colorimetric substrate LEHD-pNA in DMSO. Store protected from light at -20°C.

-

Ac-LEHD-CMK Stock: Prepare a 10 mM stock solution of Ac-LEHD-CMK in sterile DMSO. Aliquot and store at -20°C to avoid freeze-thaw cycles.[12]

B. Cell Treatment and Lysis

-

Seed cells (e.g., 1-2 x 10⁶ cells per condition) and allow them to adhere overnight.

-

Pre-incubate cells with the desired concentration of Ac-LEHD-CMK (e.g., 20-50 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce apoptosis using a known stimulus (e.g., Staurosporine, Etoposide). Include a non-induced control.

-

Incubate for the desired period (e.g., 4-8 hours).

-

Harvest cells (including floating cells) by centrifugation at 600 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is your lysate.

C. Protein Quantification

-

Determine the protein concentration of each lysate using a standard method like the BCA assay.[21] This is a critical step for self-validation, as it allows you to normalize caspase activity to the total protein amount, ensuring equal loading.

D. Caspase-9 Assay

-

In a 96-well microplate, add 50-100 µg of protein from each lysate into separate wells.

-

Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer (with freshly added DTT) to each well.

-

Add 5 µL of the 4 mM LEHD-pNA substrate stock to each well (final concentration: 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.[20]

-

Data Analysis: The absorbance is directly proportional to the amount of p-NA released, and thus to caspase-9 activity. Normalize the readings by subtracting the blank (buffer + substrate only). Calculate the fold-increase in activity relative to the un-induced control. A significant reduction in absorbance in the Inducer + Ac-LEHD-CMK group compared to the Inducer only group confirms the inhibitory action.

Protocol 3.2: Validation by Western Blot for Downstream Events

To confirm that the inhibition of caspase-9 blocks the downstream apoptotic cascade, perform a Western blot on the same cell lysates.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each lysate with 2x Laemmli sample buffer. Boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins on a 12% polyacrylamide gel and transfer them to a PVDF membrane.[21]

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against cleaved caspase-3 . This is a direct substrate of caspase-9.

-

Incubate with a primary antibody against cleaved PARP . This is a key substrate of caspase-3 and a hallmark of apoptosis.[22]

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

-

Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.

-

Expected Outcome: Apoptosis induction should show strong bands for cleaved caspase-3 and cleaved PARP. In samples co-treated with Ac-LEHD-CMK, these bands should be significantly reduced or absent, demonstrating a functional block in the apoptotic cascade downstream of caspase-9.

Conclusion

Ac-LEHD-CMK is an invaluable tool for researchers investigating the mitochondrial pathway of apoptosis. Its specificity as an irreversible inhibitor of caspase-9 allows for the precise dissection of this pathway's contribution to a given cell death phenomenon. By combining its use with quantitative enzymatic assays and downstream validation methods like Western blotting, researchers can generate robust, trustworthy data elucidating the molecular mechanisms of apoptosis. Proper experimental design, including dose-response curves and appropriate controls, is paramount to leveraging the full potential of this powerful chemical probe.

References

-

Shi, Y. (2004). Caspase activation: revisiting the induced proximity model. Cell, 117(7), 855-858. Sourced from a review of caspase-9 activation mechanisms. [Link]

-

Apoptosis. (n.d.). Wikipedia. Retrieved from [Link]

-

Krajewska, M., et al. (2002). Release of caspase-9 from mitochondria during neuronal apoptosis and cerebral ischemia. Proceedings of the National Academy of Sciences, 99(5), 3288-3293. [Link]

-

Li, P., et al. (1997). Cytochrome c and dATP-dependent formation of Apaf-1/caspase-9 complex is a key event in apoptosis. Cell, 91(4), 479-489. Sourced from a foundational paper on apoptosome formation. [Link]

-

Brentnall, M., et al. (2013). Caspase-9, Bcl-2 and p53 in apoptosis. Journal of Cell Science, 126(Pt 22), 5143-5151. Sourced from a review of caspase feedback loops. [Link]

-

Susin, S. A., et al. (1999). Mitochondrial release of caspase-2 and -9 during the apoptotic process. Journal of Experimental Medicine, 189(2), 381-394. [Link]

-

How Apaf1 and Apoptosomes Trigger Caspase Activation in Intrinsic Apoptosis (Part 2). (2020). YouTube. Retrieved from [Link]

-

Zou, H., et al. (1999). Role of cytochrome c and dATP/ATP hydrolysis in Apaf-1-mediated caspase-9 activation and apoptosis. The Journal of biological chemistry, 274(17), 11549–11556. [Link]

-

Caspase-9 Inhibitor III - CAS 403848-57-7 - Calbiochem. (n.d.). Merck Millipore. Retrieved from [Link]

-

Cheng, T. C., et al. (2016). Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1. Genes & development, 30(20), 2304–2315. [Link]

-

CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. (2016). Protocols.io. Retrieved from [Link]

-

Efficacy of the combinations on apoptotic cell death in CMK (a–c) and... (n.d.). ResearchGate. Retrieved from [Link]

-

Caspase Protocols in Mice. (2014). Methods in Molecular Biology. [Link]

-

The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand. (2004). Cancer Research. [Link]

-

Mitochondrial apoptotic pathways. (2004). Biocell. [Link]

-

The mitochondrial pathways of apoptosis. (2007). British Medical Bulletin. [Link]

-

Mitochondrial Control of Apoptosis. (n.d.). Creative BioMart. Retrieved from [Link]

-

Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model. (2022). MDPI. [Link]

-

Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease. (2021). Frontiers in Cell and Developmental Biology. [Link]

-

D-M159 Synergistically Induces Apoptosis in HeLa Cells Through Endoplasmic Reticulum Stress and Mitochondrial Dysfunction. (2024). MDPI. [Link]

-

The mitochondrial pathway of apoptosis. (2012). YouTube. Retrieved from [Link]

-

The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells. (2008). Toxicology in Vitro. [Link]

-

Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor. (1998). Journal of Experimental Medicine. [Link]

-

Target specificity and off-target effects as determinants of cancer drug efficacy. (2008). Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Effect of caspase 9 inhibitor LEHD-CHO on caspase activation.... (n.d.). ResearchGate. Retrieved from [Link]

-

Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines. (2016). Investigational New Drugs. [Link]

-

Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). Science Translational Medicine. [Link]

-

Lethal and Non-Lethal Functions of Caspases in the DNA Damage Response. (2021). MDPI. [Link]

-

Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells. (2013). Avicenna Journal of Medical Biotechnology. [Link]

-

The Role of Apoptosis-Induced Proliferation for Regeneration and Cancer. (2013). Cold Spring Harbor Perspectives in Biology. [Link]

-

Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. (2020). Plants (Basel, Switzerland). [Link]

-

Synthetic Difference-in-Differences. (2021). American Economic Review. [Link]

Sources

- 1. Mitochondrial apoptotic pathways [scielo.org.ar]

- 2. The mitochondrial pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial Control of Apoptosis - Creative BioMart [creativebiomart.net]

- 4. Apoptosis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pnas.org [pnas.org]

- 7. youtube.com [youtube.com]

- 8. Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 11. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Caspase-9 Inhibitor III [sigmaaldrich.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. Caspase-9 Inhibitor III (Ac-LEHD-cmk) | Apoptosis | 403848-57-7 | Invivochem [invivochem.com]

- 18. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. content.abcam.com [content.abcam.com]

- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Technical Guide: Non-Apoptotic Functions of Caspase-9 and Pharmacological Modulation via Ac-LEHD-CMK

Executive Summary

Historically categorized solely as the initiator of the intrinsic apoptotic cascade, Caspase-9 (Casp9) has emerged as a pleiotropic enzyme governing vital non-lethal cellular processes.[1] This guide delineates the mechanistic divergence of Casp9 in myogenic differentiation , synaptic plasticity (LTD) , and autophagy regulation . It provides a rigorous framework for utilizing Ac-LEHD-CMK , a specific irreversible inhibitor, to dissect these pathways without confounding data with apoptotic artifacts.

Part 1: The Non-Canonical Paradigm of Caspase-9

Structural Basis of Divergence

The canonical view posits Casp9 activation solely via the Apaf-1 apoptosome, leading to inevitable cell death. However, non-apoptotic signaling relies on sublethal, spatially restricted activation .

-

Canonical (Apoptotic): Global mitochondrial outer membrane permeabilization (MOMP) releases massive Cytochrome c, forming the heptameric apoptosome. This leads to runaway Casp9 activation and subsequent Casp3-mediated cellular demolition.

-

Non-Canonical (Physiological): Activation is transient or spatially confined (e.g., at the synaptic terminal or localized mitochondrial subsets). In these contexts, Casp9 cleaves specific substrates (like cytoskeletal remodelers) without triggering the "point of no return."

Key Non-Apoptotic Pathways

A. Myogenic Differentiation (Myogenesis)

In skeletal muscle progenitors (myoblasts), Casp9 activity is obligate for fusion into multinucleated myotubes.[2]

-

Mechanism: Casp9 transiently activates Casp3, which cleaves MST1 (Mammalian Sterile 20-like kinase 1). This cleavage is not lethal; rather, it reorganizes the actin cytoskeleton to permit membrane fusion.

-

Distinction: Unlike apoptosis, this process preserves mitochondrial membrane potential (

) and does not lead to nuclear fragmentation.

B. Synaptic Plasticity (Long-Term Depression - LTD)

In the hippocampus, Casp9 mediates N-methyl-D-aspartate receptor (NMDAR)-dependent LTD.

-

Mechanism: NMDAR stimulation causes local, sublethal mitochondrial stress in dendrites. This activates Casp9 locally, which drives the internalization of AMPA receptors and dendritic spine shrinkage (pruning) rather than neuronal death.

-

Relevance: Dysregulation of this pathway is implicated in Alzheimer’s disease (synaptic loss before cell loss).

C. Autophagy Regulation

Casp9 acts as a checkpoint for autophagosome maturation.[1][3]

-

Mechanism: Casp9 interacts with the ATG7-ATG3 conjugation system. Basal Casp9 activity is required to maintain mitochondrial homeostasis; its inhibition leads to ROS accumulation and stalled autophagic flux.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the bifurcation between lethal (apoptotic) and physiological (differentiation/plasticity) signaling nodes.

Figure 1: Bifurcation of Caspase-9 signaling into lethal (red) and physiological (green) pathways based on signal intensity and localization.

Part 3: The Tool Compound – Ac-LEHD-CMK

To validate non-apoptotic roles, researchers must use Ac-LEHD-CMK (N-Acetyl-Leu-Glu-His-Asp-chloromethyl ketone). This section details its properties to ensure experimental rigor.

Mechanism of Action

Ac-LEHD-CMK is a cell-permeable, irreversible inhibitor.

-

Recognition: The tetrapeptide sequence LEHD mimics the substrate specificity of Caspase-9 (and to a lesser extent Caspases 4 and 5).

-

Inactivation: The chloromethyl ketone (CMK) group acts as an electrophile, reacting covalently with the active site cysteine (Cys287 in humans) of the caspase. This forms a stable thioether adduct, permanently disabling the enzyme.

Specificity & Pharmacokinetics

-

Primary Target: Caspase-9 (

nanomolar range). -

Off-Targets: At high concentrations (>50 µM), it may cross-react with Caspase-8, Caspase-1, and Cathepsin B.

-

Stability: The CMK moiety is reactive. In aqueous culture media, the half-life is limited (hours), but the cellular inhibition is long-lasting due to the covalent bond formed intracellularly.

Critical Experimental Considerations

| Parameter | Recommendation | Rationale |

| Solvent | DMSO (anhydrous) | Prevent hydrolysis of the CMK group. |

| Working Conc. | 10 – 40 µM | <10 µM may be insufficient for non-apoptotic flux; >50 µM risks off-target cathepsin inhibition. |

| Timing | Pre-treat 1-2 hours | Allow cellular entry and active site alkylation before the stimulus. |

| Control | Z-FA-FMK | A negative control inhibitor (inhibits cathepsins but not caspases) to rule out non-specific cysteine protease effects. |

Part 4: Experimental Protocols

Protocol A: Myoblast Differentiation Assay (C2C12 Model)

Objective: To demonstrate Casp9 requirement for myotube formation.

Materials:

-

C2C12 Myoblasts (low passage).

-

Differentiation Media (DM): DMEM + 2% Horse Serum.

-

Ac-LEHD-CMK (Stock: 20 mM in DMSO).

-

Vehicle Control (DMSO).

Workflow:

-

Seeding: Plate C2C12 cells in Growth Media (10% FBS) until 90% confluency.

-

Induction: Switch to Differentiation Media (Day 0).

-

Inhibition:

-

Add 20 µM Ac-LEHD-CMK (or DMSO control) immediately upon media switch.

-

Note: Refresh media and inhibitor every 24 hours (due to potential turnover of the enzyme pool).

-

-

Readout (Day 3-5):

-

Morphology: Stain for Myosin Heavy Chain (MHC). Calculate the Fusion Index (nuclei in myotubes / total nuclei).

-

Result: LEHD-treated cells should express MHC (differentiation marker) but fail to fuse into myotubes.

-

Protocol B: Differentiating Apoptosis from Non-Apoptosis

Objective: Verify that the observed Casp9 activity is NOT killing the cells.

Workflow Visualization:

Figure 2: Decision tree for validating non-apoptotic Caspase-9 activity. Physiological roles are defined by the presence of enzyme activity in the absence of cell death markers.

Part 5: Troubleshooting & Scientific Integrity

Common Pitfalls

-

The "Dead Cell" Artifact: If your control cells are overgrown, they may undergo spontaneous apoptosis. This background Casp9 activity can mask the subtle non-apoptotic signal. Solution: Maintain sub-confluent cultures before differentiation.

-

Inhibitor Precipitation: Ac-LEHD-CMK is hydrophobic. Adding it directly to aqueous media can cause precipitation. Solution: Dilute the stock in a small volume of media (intermediate dilution) before adding to the main culture vessel.

Self-Validating the System

To ensure your results are due to Casp9 inhibition and not toxicity:

-

Viability Check: Perform an MTT or ATP assay on LEHD-treated cells. Viability should remain >90% compared to control.

-

Substrate Specificity: Immunoblot for PARP cleavage .

References

-

Murray, T. V., et al. (2008). "A non-apoptotic role for caspase-9 in muscle differentiation."[5][6] Journal of Cell Science.[4][5]

-

Li, Z., & Sheng, M. (2012). "Caspases in synaptic plasticity." Molecular Brain.[7]

-

An, H. K., et al. (2020). "CASP9 (caspase 9) is essential for autophagosome maturation through regulation of mitochondrial homeostasis."[1][3][8] Autophagy.

-

Garcia-Calvo, M., et al. (1998). "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry.

-

Potts, M. B., et al. (2003). "The non-apoptotic function of Caspase-9 in the differentiation of lens fiber cells." Nature Cell Biology.

Sources

- 1. CASP9 (caspase 9) is essential for autophagosome maturation through regulation of mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. tandfonline.com [tandfonline.com]

- 4. A non-apoptotic role for caspase-9 in muscle differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Caspases in synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CASP9 (caspase 9) is essential for autophagosome maturation through regulation of mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chloromethylketone (CMK) Warhead: Mechanisms, Kinetics, and Strategic Application in Protease Inhibition

Executive Summary

The chloromethylketone (CMK) group represents a foundational class of "warheads" in the design of irreversible protease inhibitors. Originally popularized by the pioneering work of Schoellmann and Shaw in the 1960s, CMK-based compounds function as affinity labels—molecules that combine a substrate-mimicking peptide sequence with a reactive electrophile.[1]

This guide provides a rigorous technical analysis of the CMK mechanism, distinguishing its behavior in serine versus cysteine proteases. It outlines the kinetic framework required to validate these inhibitors (specifically the Kitz-Wilson analysis) and offers a standardized protocol for determining the second-order inactivation rate constant (

The Chemical Architecture: "Trojan Horse" Specificity

CMK inhibitors are designed as "Trojan Horses."[1] The peptide portion of the molecule binds reversibly to the enzyme's active site (S1, S2, S3 subsites) with high affinity. Once docked, the electrophilic chloromethylketone group is positioned in immediate proximity to the catalytic nucleophile, forcing an irreversible alkylation event.[1]

Structural Components[1][2][3][4][5]

-

The Address (Peptide Sequence): Dictates specificity.

-

Example: Tosyl-Phe -CMK (TPCK) mimics the aromatic specificity of Chymotrypsin.[1]

-

Example: Tosyl-Lys -CMK (TLCK) mimics the cationic specificity of Trypsin.

-

-

The Warhead (Chloromethylketone): An

-haloketone.[1] The methylene carbon is highly electrophilic due to the electron-withdrawing induction of the carbonyl oxygen and the chlorine leaving group.[1]

Mechanism of Action

The mechanism depends entirely on the catalytic triad of the target protease.[1]

Serine Proteases (The Histidine Target)

In serine proteases (e.g., Chymotrypsin, Thrombin), the active site Serine-195 is the primary nucleophile for peptide bond hydrolysis.[1] However, CMK inhibitors typically alkylate the Histidine-57 residue, not the Serine.[1]

-

Binding: The inhibitor binds to the active site (

complex).[1] -

Hemiketal Formation: The active site Serine attacks the ketone carbonyl, forming a reversible tetrahedral hemiketal.[1]

-

Alkylation: This geometry positions the chloromethyl group perfectly for nucleophilic attack by the imidazole nitrogen of Histidine-57 .[1]

-

Irreversible Lock: Chloride is displaced, forming a covalent C-N bond.[1] The enzyme is permanently disabled because His-57 can no longer activate Ser-195.[1]

Cysteine Proteases (The Thioether Target)

In cysteine proteases (e.g., Caspases, Papain), the mechanism is a direct alkylation of the catalytic Cysteine thiolate.[1]

-

Binding: Inhibitor docks.[1]

-

Alkylation: The thiolate anion (

) attacks the methylene carbon of the CMK.[1] -

Irreversible Lock: Chloride leaves, forming a stable thioether bond.[1]

Visualization: Mechanistic Pathways

[1][3]

Kinetic Profiling: The Kitz-Wilson Analysis[1]

Standard

The Kinetic Model

[1]- : The dissociation constant of the initial reversible complex (affinity).[1][2]

- : The first-order rate constant for the chemical bond formation (reactivity).[1]

Experimental Logic

To determine these parameters, we use the method described by Kitz & Wilson (1962) .[3] This involves incubating the enzyme with various concentrations of inhibitor and withdrawing aliquots at time intervals to measure residual activity.[1]

Visualization: Kinetic Workflow

Strategic Applications: Key CMK Inhibitors

The following table summarizes the three most critical CMK inhibitors used in research and drug discovery.

| Inhibitor | Full Name | Target Enzyme | Mechanism | Key Application |

| TPCK | Tosyl-Phe -chloromethylketone | Chymotrypsin | Alkylation of His-57 | Inhibition of chymotrypsin contamination in trypsin digests; Apoptosis studies.[1] |

| TLCK | Tosyl-Lys -chloromethylketone | Trypsin | Alkylation of His-57 | Preventing trypsin autolysis; Inhibition of trypsin-like serine proteases. |

| PPACK | D-Phe-Pro-Arg-chloromethylketone | Thrombin | Alkylation of His-57 / Ser-195 crosslink | Potent anticoagulant research; |

Experimental Protocol: Determination of

Objective: Calculate the inactivation efficiency of a novel CMK inhibitor against a target protease.

Reagents

-

Assay Buffer: HEPES or Tris (pH 7.4). Avoid buffers with nucleophiles (e.g., DTT, Mercaptoethanol) as they will react with the CMK group.

-

Enzyme: Target protease (approx. 10–50 nM final concentration).[1]

-

Substrate: Chromogenic or fluorogenic substrate (

should be known). -

Inhibitor: Prepare 100x stocks in DMSO.

Protocol Steps

-

Preparation: Prepare 5 different concentrations of the inhibitor (e.g.,

to -

Incubation: Mix Enzyme and Inhibitor in buffer. Start a timer.

-

Sampling:

-

At

minutes, remove a small aliquot (e.g., 10 µL). -

Immediately dilute the aliquot 50-100 fold into a cuvette containing the Substrate . This dilution effectively stops the inhibition reaction (by lowering

) and allows measurement of residual enzyme activity.[1]

-

-

Measurement: Record the initial velocity (

) of the substrate hydrolysis for 1–2 minutes. -

Data Analysis (Self-Validating):

Critical Limitations & Safety

While effective in vitro, CMK inhibitors face significant hurdles in therapeutic development:

-

Non-Specific Alkylation: The CMK group is a reactive electrophile. It can alkylate glutathione (GSH) and other cellular thiols, leading to rapid depletion of cellular redox reserves and toxicity.

-

Instability: CMKs are susceptible to hydrolysis in aqueous buffers, particularly at pH > 8.0. Solutions should be prepared fresh in DMSO/Ethanol.[1]

-

Off-Target Effects: As noted with TPCK, these inhibitors can cross-react with cysteine proteases (e.g., caspases) despite being designed for serine proteases.[1]

References

-

Schoellmann, G., & Shaw, E. (1963). Direct evidence for the presence of histidine in the active center of chymotrypsin. Biochemistry, 2(2), 252–255.[1]

-

Shaw, E., Mares-Guia, M., & Cohen, W. (1965). Evidence for an active center histidine in trypsin through use of a specific reagent, 1-chloro-3-tosylamido-7-amino-2-heptanone, the chloromethyl ketone derived from N-alpha-tosyl-L-lysine.[4] Biochemistry, 4(10), 2219–2224.[1][4]

-

Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase.[2][5] Journal of Biological Chemistry, 237(10), 3245–3249.

-

Bode, W., et al. (1989). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment.[1] The EMBO Journal, 8(11), 3467–3475.[1]

-

Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750.[1]

Sources

Technical Deep Dive: Ac-LEHD-CMK Modulation of the Intrinsic Apoptotic Cascade

Executive Summary

Ac-LEHD-CMK (N-acetyl-Leu-Glu-His-Asp-chloromethyl ketone) is a widely utilized, cell-permeable peptide inhibitor designed to target Caspase-9 , the apical initiator of the intrinsic (mitochondrial) apoptotic pathway.[1] By covalently binding to the catalytic cysteine residue of Caspase-9, it arrests the apoptotic signal transduction before it can propagate to the executioner caspases (Caspase-3 and -7).

Strategic Utility: This compound is the primary tool for researchers attempting to dissect the contribution of the mitochondrial pathway versus the death receptor (extrinsic) pathway in complex apoptosis models.

Critical Caveat: While labeled as a Caspase-9 inhibitor, its specificity is concentration-dependent.[1] At high micromolar concentrations (>50 µM), it exhibits significant cross-reactivity with Caspase-8 and Cathepsins.[1] This guide details the mechanistic impact, optimized protocols, and validation strategies to ensure rigorous data interpretation.

Mechanistic Architecture

The Intrinsic Apoptotic Cascade

The efficacy of Ac-LEHD-CMK relies on its intervention at the Apoptosome complex. Upon mitochondrial outer membrane permeabilization (MOMP), Cytochrome c is released into the cytosol, binding Apaf-1.[1] This recruits Procaspase-9, facilitating its dimerization and activation.[2]

-

The Target: Activated Caspase-9 cleaves downstream effector Procaspase-3 and -7.[1]

-

The Inhibitor: Ac-LEHD-CMK acts as a suicide substrate .[1] The LEHD sequence mimics the endogenous cleavage site of Caspase-9 substrates, guiding the molecule into the catalytic pocket. The chloromethyl ketone (CMK) group then reacts with the active site cysteine (Cys287 in human Caspase-9), forming an irreversible thioether bond.[1]

Visualization: The Blockade Point

The following diagram illustrates the signal transduction flow and the precise intervention point of Ac-LEHD-CMK.

Caption: Figure 1.[1] The intrinsic apoptotic pathway showing the specific inhibition of the Caspase-9 active dimer by Ac-LEHD-CMK, preventing the activation of downstream executioner caspases.

Impact on Downstream Effectors

The primary readout of Ac-LEHD-CMK efficacy is the absence of downstream events. When Caspase-9 is effectively inhibited, the proteolytic cascade is arrested.

Caspase-3/7 Maturation Blockade

In a standard Western Blot, the activation of Caspase-3 is marked by the disappearance of the 32 kDa zymogen band and the appearance of the 17 kDa and 19 kDa active fragments.

-

Effect: Treatment with Ac-LEHD-CMK (20-50 µM) prevents this processing.[1] You should observe the retention of the 32 kDa band and a significant reduction or absence of the 17/19 kDa fragments.

Substrate Preservation (PARP)

Poly (ADP-ribose) polymerase (PARP) is a classic substrate of Caspase-3.[1]

-

Uninhibited Apoptosis: PARP (116 kDa) is cleaved into an 89 kDa fragment.[1]

-

With Ac-LEHD-CMK: The 89 kDa fragment accumulation is blocked, preserving the full-length 116 kDa protein.

Quantitative Readouts: Expected Data

The following table summarizes expected changes in key apoptotic markers upon effective Caspase-9 inhibition.

| Marker | Assay Type | Apoptosis Control | Ac-LEHD-CMK + Inducer | Interpretation |

| Caspase-9 Activity | Colorimetric (LEHD-pNA) | High Absorbance | Low/Baseline | Direct target engagement.[1] |